molecular formula C11H16O3 B8469036 Methyl 4-cyclohexyl-4-hydroxy-but-2-ynoate

Methyl 4-cyclohexyl-4-hydroxy-but-2-ynoate

Cat. No. B8469036
M. Wt: 196.24 g/mol
InChI Key: JRUBUCYCDHVLEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-cyclohexyl-4-hydroxy-but-2-ynoate is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-cyclohexyl-4-hydroxy-but-2-ynoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-cyclohexyl-4-hydroxy-but-2-ynoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 4-cyclohexyl-4-hydroxy-but-2-ynoate

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

methyl 4-cyclohexyl-4-hydroxybut-2-ynoate

InChI

InChI=1S/C11H16O3/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h9-10,12H,2-6H2,1H3

InChI Key

JRUBUCYCDHVLEZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC(C1CCCCC1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen flow, a solution of methyl propiolate (compound 6) (1.68 g; 20.0 mmoles) in 4 ml of dry THF was added dropwise to a solution of 20.0 ml (20.0 mmoles) of 1M LiN(TMS)2 -THF in 40 ml of dry THF at -78° C. After completion of the addition, the reaction solution was stirred for 1 hour, and a solution of 2.24 g (20.0 mmoles) of cyclohexanecarboxyaldehyde (compound 9k) in 5 ml of dry THF was added dropwise thereto. The mixture was stirred for additional 1 hour, a saturated aqueous ammonium chloride was added to the reaction solution and the mixture was extracted with ethyl acetate. The extract was washed with water and brine, dried over anhydrous magnesium sulfate and concentrated in vacuo to give a crude product of the desired alcohol 10k as an oil. This was used in the next reaction without further purification.
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
LiN(TMS)2 THF
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
compound 9k
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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